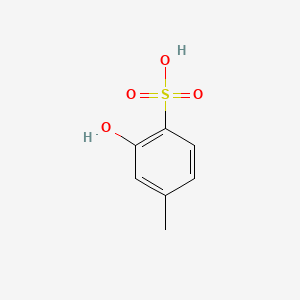

2-Hydroxy-4-methylbenzenesulfonic acid

Description

Foundational Significance in Organic Chemistry and Sulfonic Acid Derivatives

2-Hydroxy-4-methylbenzenesulfonic acid, a substituted aromatic sulfonic acid, holds a notable position in the field of organic chemistry. Its structure, which incorporates a hydroxyl group, a methyl group, and a sulfonic acid group on a benzene (B151609) ring, makes it a valuable intermediate in the synthesis of more complex molecules. The presence of these functional groups in a specific arrangement on the aromatic ring dictates its reactivity and potential applications.

The sulfonic acid group (-SO3H) is a strong electron-withdrawing group, which influences the electrophilic substitution reactions on the benzene ring. wikipedia.org This property is fundamental to its role in directing the position of further substitutions. wikipedia.org Furthermore, the sulfonic acid functional group imparts high water solubility to the molecule, a characteristic that is leveraged in various applications, including the synthesis of water-soluble dyes and pharmaceuticals. britannica.com

The compound serves as a monomer in the production of polymers like Policresulen. nih.gov Its chemical properties are representative of the broader class of aromatic sulfonic acids, which are known for their use as catalysts in organic reactions and as intermediates in the manufacturing of a wide array of chemical products. britannica.comopenochem.org

Historical Context and Evolution of Research on Substituted Benzenesulfonic Acids

The study of benzenesulfonic acids dates back to the 19th century, with the development of sulfonation techniques for aromatic compounds. Aromatic sulfonation, the process of attaching a sulfonic acid group to an aromatic ring, became a cornerstone of industrial organic chemistry. wikipedia.org Initially, the focus was on the sulfonation of simple aromatic hydrocarbons like benzene. wikipedia.org

Over time, research evolved to include the sulfonation of substituted benzenes, leading to a deeper understanding of how different functional groups influence the reaction's outcome. The sulfonation of substituted aromatic compounds is a reversible reaction, a feature that has been exploited in organic synthesis for protecting or directing effects. wikipedia.orgopenochem.org The development of various sulfonating agents, such as sulfuric acid, sulfur trioxide, and chlorosulfuric acid, has allowed for greater control over the synthesis of specific isomers of substituted benzenesulfonic acids. britannica.com

Classic named reactions, such as the Piria reaction in 1851, which involved the reaction of nitrobenzene (B124822) with a metal bisulfite, marked early milestones in the synthesis of substituted aminosulfonic acids. wikipedia.org The Tyrer sulfonation process, developed in 1917, was a technological advancement for the continuous sulfonation of benzene. wikipedia.org These historical developments laid the groundwork for the synthesis and investigation of a wide range of substituted benzenesulfonic acids, including this compound.

Interdisciplinary Relevance in Contemporary Chemical Sciences

The significance of this compound and its derivatives extends beyond traditional organic chemistry into various interdisciplinary fields. In materials science, functionalized benzenesulfonic acids are being explored for their potential in creating advanced materials. For instance, the covalent functionalization of graphene nanopores with benzenesulfonic groups has been shown to enhance proton transport, which is crucial for the development of next-generation proton exchange membranes for fuel cells.

In the pharmaceutical and medicinal chemistry sectors, aromatic sulfonic acids and their derivatives have been instrumental. They are key components in the synthesis of sulfa drugs and other therapeutic agents. wikipedia.org The sulfonic acid group can also be found in various dyes and is used to impart water solubility. britannica.com

Furthermore, the analytical applications of this compound are noteworthy. It is utilized in high-performance liquid chromatography (HPLC) methods for the separation and analysis of various compounds. sielc.com The scalability of these methods allows for their use in preparative separations and pharmacokinetic studies. sielc.com

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFPFWRHYINTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176889 | |

| Record name | 2-Hydroxy-4-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22356-80-5 | |

| Record name | 2-Hydroxy-4-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22356-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-methylbenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022356805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-methylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-4-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEU858WC2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic Characterization and Crystallographic Analysis

Advanced Vibrational Spectroscopy

The vibrational properties of 2-Hydroxy-4-methylbenzenesulfonic acid, particularly in its dihydrate form, have been characterized using infrared (IR) spectroscopy. These investigations reveal crucial information about the molecular structure and intermolecular interactions, especially hydrogen bonding. The IR spectrum of this compound dihydrate shows a notable strong triplet in the high-frequency region, with absorption bands observed at 2900 cm⁻¹, 3166 cm⁻¹, and 3377 cm⁻¹ researcher.lifeficp.ac.ru. These bands are attributed to the various types of hydrogen bonds present within the crystal lattice. To confirm the involvement of hydrogen atoms in these vibrational modes, deuteration studies were performed. Following deuteration, these bands shifted to lower frequencies, appearing at 2185 cm⁻¹, 2363 cm⁻¹, and 2553 cm⁻¹, respectively, confirming their origin from O-H stretching vibrations involved in hydrogen bonding researcher.lifeficp.ac.ru.

Key Infrared (IR) Spectral Data for this compound Dihydrate

| Vibrational Mode | Wavenumber (cm⁻¹) | Wavenumber after Deuteration (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | 2900 | 2185 | Hydrogen Bonding |

| O-H Stretch | 3166 | 2363 | Hydrogen Bonding |

| O-H Stretch | 3377 | 2553 | Hydrogen Bonding |

The analysis of the vibrational modes provides significant insight into the functional groups of this compound dihydrate. The strong triplet of bands between 2900 cm⁻¹ and 3377 cm⁻¹ serves as a distinct signature for the complex hydrogen-bonding network within the molecule's crystal structure researcher.lifeficp.ac.ru. This network involves the hydroxyl group, the sulfonic acid group, and the two water molecules of hydration. The presence of multiple, distinct O-H stretching bands rather than a single broad band indicates a well-ordered arrangement with several types of hydrogen bonds of varying strengths. These vibrational spectroscopy results are consistent with and support the structural data obtained from X-ray diffraction, particularly concerning the asymmetry of the H₅O₂⁺ cation within the crystal lattice researcher.lifeficp.ac.ru.

Nuclear Magnetic Resonance (NMR) Studies

While Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the structural elucidation of organic compounds, detailed experimental ¹H NMR and ¹³C NMR chemical shift data for this compound were not available in the referenced literature. Such analysis would typically provide unambiguous confirmation of the proton and carbon framework of the molecule, respectively. For ¹H NMR, one would expect to observe distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton, with their chemical shifts and coupling patterns confirming their relative positions on the benzene (B151609) ring. Similarly, a ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, confirming the carbon skeleton.

Single Crystal X-ray Diffraction

The definitive molecular and crystal structure of this compound dihydrate (C₆H₃(CH₃)(OH)SO₃⁻ H₅O₂⁺) has been elucidated through single-crystal X-ray diffraction studies researcher.lifeficp.ac.ru. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c researcher.lifeficp.ac.ru.

The crystal structure is composed of the 2-hydroxy-4-methylbenzenesulfonate anion and a diaquahydrogen cation (H₅O₂⁺). A key finding from the diffraction data is the significant variation in the sulfur-oxygen bond distances within the sulfonate group: S1-O2 is 1.439 Å, S1-O3 is 1.455 Å, and S1-O4 is 1.464 Å researcher.lifeficp.ac.ru. This variation indicates an asymmetric electronic environment around the sulfur atom. Furthermore, the study revealed that the symmetry of the H₅O₂⁺ cation is reduced due to the displacement of the central proton toward one of the two water molecules, an asymmetry that was also supported by vibrational spectroscopy data researcher.lifeficp.ac.ru.

Crystallographic Data for this compound Dihydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀O₆S (C₆H₃(CH₃)(OH)SO₃⁻ H₅O₂⁺) |

| Crystal System | Monoclinic researcher.lifeficp.ac.ru |

| Space Group | P2₁/c researcher.lifeficp.ac.ru |

| a (Å) | 10.853(2) researcher.lifeficp.ac.ru |

| b (Å) | 7.937(2) researcher.lifeficp.ac.ru |

| c (Å) | 12.732(3) researcher.lifeficp.ac.ru |

| β (°) | 112.13(3) researcher.lifeficp.ac.ru |

| Volume (V) (ų) | 1015.9(4) researcher.lifeficp.ac.ru |

| Z (Formula units per cell) | 4 researcher.lifeficp.ac.ru |

| Calculated Density (dcalc) (g/cm³) | 1.466 researcher.lifeficp.ac.ru |

Structural Analysis of this compound Salts (e.g., Ammonium, Potassium, Rubidium, Cesium)

The crystal structures of the ammonium, potassium, rubidium, and cesium salts of this compound have been elucidated through single-crystal X-ray diffraction analysis. These salts, with the general formula C₆H₃(CH₃)(OH)SO₃⁻M⁺ (where M⁺ = NH₄⁺, K⁺, Rb⁺, and Cs⁺), were analyzed at a temperature of 150 K. Remarkably, all four salts are isostructural, crystallizing in the monoclinic system with the space group P2₁/c.

In the crystalline lattice, the 2-hydroxy-4-methylbenzenesulfonate anion (C₆H₃(CH₃)(OH)SO₃⁻) occupies a general position, as do the respective cations (ammonium, potassium, rubidium, and cesium). The unit cell of each salt contains four formula units (Z = 4). The final R-factors, which indicate the agreement between the crystallographic model and the experimental X-ray diffraction data, were reported as 0.0382 for the ammonium salt, 0.0309 for the potassium salt, 0.0272 for the rubidium salt, and 0.0288 for the cesium salt, signifying a high degree of accuracy in the structural determination.

While the anion itself has a C₁ site symmetry within the crystal, spectroscopic analysis suggests that the local symmetry of the sulfonate group (–SO₃⁻) is approximately C₃ᵥ. This indicates a near-trigonal pyramidal geometry for the sulfonate moiety.

Below is a summary of the crystallographic data for these salts.

| Cation (M⁺) | Chemical Formula | Crystal System | Space Group | Z | Final R-factor |

| Ammonium (NH₄⁺) | C₇H₁₁NO₄S | Monoclinic | P2₁/c | 4 | 0.0382 |

| Potassium (K⁺) | C₇H₇KO₄S | Monoclinic | P2₁/c | 4 | 0.0309 |

| Rubidium (Rb⁺) | C₇H₇RbO₄S | Monoclinic | P2₁/c | 4 | 0.0272 |

| Cesium (Cs⁺) | C₇H₇CsO₄S | Monoclinic | P2₁/c | 4 | 0.0288 |

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms

The crystal packing of the ammonium, potassium, rubidium, and cesium salts of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a significant role.

In the specific case of the ammonium salt, in addition to the anion-anion hydrogen bonding, there are also interactions involving the ammonium cation (NH₄⁺). The protons of the ammonium ion can act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the sulfonate group of the surrounding anions. These charge-assisted hydrogen bonds are crucial in stabilizing the crystal structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a primary computational method for studying substituted benzenesulfonic acids. It allows for detailed analysis of the electronic structure and related properties, providing a molecular-level understanding of the compound's behavior.

The presence of flexible hydroxyl and sulfonic acid groups in 2-Hydroxy-4-methylbenzenesulfonic acid gives rise to multiple possible conformations. DFT calculations are used to explore this conformational landscape by systematically rotating the key dihedral angles and calculating the corresponding energies. This process identifies the most stable conformers (energy minima) and the transition states connecting them.

For ortho-substituted benzenesulfonic acids, the relative orientation of the sulfonic acid group and the ortho-substituent (in this case, the hydroxyl group) is a critical factor in determining conformational stability. mdpi.comnih.gov The interplay between steric hindrance and stabilizing interactions, such as hydrogen bonding, governs the energetics. Studies on similar molecules, like 2-substituted phenols and benzenesulfonic acids, show that planar conformations, where the functional groups lie in the plane of the benzene (B151609) ring, are often the most stable. mdpi.comresearchgate.net The energy difference between various conformers can be calculated to determine their relative populations at a given temperature.

A key structural feature of this compound is the potential for intramolecular hydrogen bonding (IHB) between the ortho-positioned hydroxyl and sulfonic acid groups. DFT studies are crucial for characterizing these interactions. nih.gov The sulfonic acid group can act as either a hydrogen bond donor (from its acidic proton) or an acceptor (via its oxygen atoms), leading to different IHB configurations. mdpi.comnih.govnih.gov

DFT calculations provide a reliable method for determining the intrinsic acidity of a molecule in the gas phase, free from solvent effects. The gas-phase acidity is typically quantified by the Gibbs free energy of deprotonation (ΔrG⁰₂₉₈). nih.gov For this compound, this involves calculating the energies of both the neutral acid and its conjugate base (anion).

Studies on a series of ortho-substituted benzenesulfonic acids have shown that the nature and position of substituents significantly influence acidity. mdpi.comnih.govnih.gov The formation of an intramolecular hydrogen bond is a particularly important factor. mdpi.comnih.gov If the sulfonic acid group acts as an IHB acceptor, deprotonation leads to a stronger IHB in the resulting anion, which provides additional stabilization and significantly increases the gas-phase acidity (i.e., lowers the deprotonation energy). mdpi.comnih.gov Conversely, if the sulfonic acid group is the IHB donor, the bond is lost upon deprotonation, increasing the energy required for proton removal. nih.gov These theoretical calculations help to rank the proton donor ability of substituted sulfonic acids. nih.gov

Table 1: Calculated Gas-Phase Deprotonation Energies for Related Substituted Acids This table presents representative data from studies on similar compounds to illustrate the effect of substituents on acidity, as determined by DFT calculations.

| Compound | Substituent (X) | ΔrG⁰₂₉₈ (kJ mol⁻¹) | Reference |

|---|---|---|---|

| 2-X-Benzenesulfonic Acid | -OH | Data not specified, but IHB noted to affect acidity | nih.gov |

| 2-X-Benzenesulfonic Acid | -COOH | 1201.5 | mdpi.com |

| 2-X-Benzenesulfonic Acid | -NH₂ | 1269.4 | mdpi.com |

| 2-X-Benzoic Acid | -OH | 1332.9 | nih.gov |

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds closely to experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov This allows for the confident assignment of observed spectral bands to specific molecular vibrations. nih.gov

For this compound, theoretical spectra would help identify the characteristic vibrational modes of the sulfonyl group (–SO₃H), such as the symmetric and antisymmetric S=O stretching modes, which are typically strong and appear in the 1000-1250 cm⁻¹ region. researchgate.net The O-H stretching vibration of both the hydroxyl and sulfonic acid groups, particularly their involvement in hydrogen bonding, can also be analyzed. doi.org Potential Energy Distribution (PED) analysis is often performed alongside these calculations to quantify the contribution of different internal coordinates to each normal mode, providing a detailed understanding of the molecule's vibrational dynamics. researchgate.net

Molecular Modeling of Proton Conductivity Mechanisms in Hydrates and Crystal Systems

Computational modeling is essential for understanding the mechanisms of proton transport in materials, a key property for applications like fuel cell membranes. This compound has been identified as a compound with potentially high proton-donor properties and conductivity, especially in its hydrated forms. mdpi.comnih.gov

Molecular modeling, often using DFT, can simulate proton transfer pathways in both the crystalline solid and its hydrates. researchgate.net Two primary mechanisms are typically investigated:

Grotthuss Mechanism ("Proton Hopping"): Protons hop along a hydrogen-bonded network of sulfonic acid groups and water molecules. lidsen.com

Vehicular Mechanism: Protons are transported by diffusing water molecules, forming hydronium ions (e.g., H₃O⁺, H₅O₂⁺). mdpi.com

Theoretical calculations can determine the activation energy barriers for these processes. researchgate.net For aromatic sulfonic acids, the relay (Grotthuss) mechanism is often found to be energetically more favorable than direct proton transfer or functional group rotation. researchgate.net The presence of water molecules is critical; calculations show that increasing the number of water molecules near the sulfonic acid group can dramatically lower the activation barrier for proton transfer, thereby enhancing conductivity. researchgate.net Modeling helps to visualize the hydrogen-bond networks within the crystal lattice and understand how these networks facilitate efficient proton transport.

Table 2: Calculated Activation Barriers for Proton Transfer in Aromatic Sulfonic Acids This table shows representative calculated energy barriers for proton migration in related systems, highlighting the role of hydration.

| System | Hydration Level | Activation Barrier (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Phenolsulfonic Acid | Anhydrous | 125–132 | researchgate.net |

| Phenolsulfonic Acid | Hydrated | 21–33 | researchgate.net |

| Calix nih.govarene-para-sulfonic Acid | Hydrated Crystal Surface | ~0.2 eV (~19 kJ mol⁻¹) | researchgate.net |

Quantum Chemical Descriptors and Biological Activity Predictions for Related Sulfonate Esters

While this compound is an acid, its corresponding sulfonate esters are a class of compounds with a wide range of biological activities. researchgate.net Quantum chemical calculations can be used to derive descriptors that help predict the biological activity of these related esters through Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov

These descriptors quantify various aspects of a molecule's electronic structure and reactivity. researchgate.net Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These relate to the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov

Electrophilicity Index: A measure of a molecule's ability to act as an electrophile. A lower value can correlate with higher bioactivity. nih.gov

Chemical Hardness and Softness: These concepts describe the resistance of a molecule to change its electron configuration. Softer molecules are generally more reactive. nih.gov

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack.

By calculating these descriptors for a series of related sulfonate esters and correlating them with experimentally determined biological activities (e.g., enzyme inhibition, antibacterial effects), predictive QSAR models can be developed. researchgate.netnih.gov This computational approach allows for the rational design of new sulfonate ester derivatives with potentially enhanced biological activity. mdpi.comresearchgate.net

Table 3: Common Quantum Chemical Descriptors Used in Biological Activity Prediction

| Descriptor | Definition | Relevance to Biological Activity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO) | Indicates chemical reactivity and stability. nih.gov |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Can correlate with toxicity and reactivity towards biological macromolecules. nih.gov |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | Inverse of softness; relates to stability. nih.gov |

| Chemical Softness (S) | Reciprocal of hardness. | Indicates polarizability and reactivity. nih.gov |

Advanced Analytical and Separation Methodologies

Chromatographic Techniques for Analysis and Purification

Chromatography is the cornerstone for the analytical assessment and purification of 2-Hydroxy-4-methylbenzenesulfonic acid. The inherent polarity of the sulfonic acid group, combined with the aromatic and hydroxyl functionalities, necessitates carefully developed separation methods to resolve the main component from structurally similar impurities, such as positional isomers or byproducts from its synthesis.

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of polar aromatic compounds like this compound. The development of a robust RP-HPLC method involves the systematic optimization of several key parameters to achieve the desired resolution, sensitivity, and analysis time.

A typical starting point for method development is the selection of a suitable stationary phase. C18 (octadecylsilane) columns are frequently employed due to their hydrophobicity, which provides effective retention for aromatic compounds. For highly polar analytes such as sulfonic acids, columns with alternative selectivities, like pentafluorophenyl (PFP) phases, can offer enhanced separation from related substances. researchgate.netingentaconnect.com

The mobile phase composition is another critical factor. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is standard. The pH of the aqueous phase is adjusted to control the ionization state of the sulfonic acid and phenolic groups, thereby influencing retention and peak shape. An acidic mobile phase is generally used to suppress the ionization of the sulfonic acid group, leading to better retention on a reverse-phase column.

A representative HPLC method for the analysis of this compound, particularly in the context of it being an impurity in Policresulen (a polycondensation product of its isomer, m-cresolsulfonic acid), is detailed in the table below.

| Parameter | Condition |

|---|---|

| Chromatographic Column | ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm) researchgate.netingentaconnect.com |

| Mobile Phase A | 0.01 M Ammonium Acetate in Water researchgate.netingentaconnect.com |

| Mobile Phase B | Methanol researchgate.netingentaconnect.com |

| Gradient Program | Time (min) | %B 0 | 10 10 | 30 30 | 70 40 | 90 45 | 10 50 | 10 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C researchgate.net |

| Detection Wavelength | 228 nm or Diode Array Detector (DAD) for peak purity |

| Injection Volume | 10 µL |

For unequivocal identification of impurities and for enhanced sensitivity, coupling HPLC with a mass spectrometer is the preferred approach. The optimization of an HPLC method for MS compatibility requires careful consideration of the mobile phase constituents. Non-volatile buffers, such as phosphate, are incompatible with MS as they can contaminate the ion source. Therefore, volatile buffers like ammonium acetate or ammonium formate, or acids such as formic acid, are used. sielc.com

In the analysis of Policresulen impurities, including this compound, a mobile phase of 0.01 M ammonium acetate and methanol has been successfully employed with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. researchgate.netingentaconnect.com The ESI source is typically operated in negative ion mode to facilitate the detection of the deprotonated sulfonic acid molecule [M-H]⁻.

| MS Parameter | Typical Setting |

|---|---|

| Ionization Source | Electrospray Ionization (ESI) researchgate.net |

| Polarity | Negative Ion Mode |

| Capillary Voltage | 3.0 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) researchgate.netingentaconnect.com |

| Acquisition Mode | Full Scan (m/z 50-1000) and MS/MS fragmentation |

The isolation of impurities is essential for their structural elucidation and for the preparation of reference standards. Analytical HPLC methods can be scaled up to preparative chromatography for this purpose. sielc.com This involves using a column with a larger internal diameter and particle size to accommodate higher sample loads.

The primary goal in scaling up is to maintain the resolution achieved at the analytical scale while maximizing throughput. The flow rate is increased proportionally to the cross-sectional area of the preparative column. The sample concentration and injection volume are also optimized to avoid column overloading, which can lead to poor peak shape and decreased resolution.

After separation, fractions corresponding to the impurity peaks are collected. The collected fractions are then typically subjected to a solvent evaporation process to isolate the purified impurity, which can then be characterized using spectroscopic techniques such as NMR and high-resolution mass spectrometry.

| Parameter | Illustrative Condition |

|---|---|

| Column | C18 or PFP, 20-50 mm ID, 5-10 µm particle size |

| Flow Rate | 20 - 100 mL/min (proportional to column ID) |

| Sample Load | 10 - 500 mg per injection (compound dependent) |

| Detection | UV detector with a preparative flow cell |

| Fraction Collection | Peak-based or time-based automated fraction collector |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significant advantages over traditional HPLC. The smaller particle size leads to higher separation efficiency, improved resolution, and much faster analysis times. waters.com UPLC systems are designed to operate at higher backpressures than conventional HPLC systems.

The principles of method development for UPLC are similar to those for HPLC, but the parameters are adjusted to take advantage of the increased efficiency. Gradient times can be significantly shortened, and flow rates are typically lower, leading to reduced solvent consumption.

The application of UPLC, especially when coupled with MS, is highly advantageous for the analysis of this compound and its impurities. It allows for high-throughput screening and can achieve lower detection limits, which is particularly important for the quantification of trace-level impurities. waters.com An existing HPLC method can be systematically transferred to a UPLC method by using established geometric scaling principles to adjust the flow rate, gradient time, and injection volume.

| Parameter | HPLC Condition (4.6 x 250 mm, 5 µm) | UPLC Condition (2.1 x 100 mm, 1.7 µm) |

|---|---|---|

| Flow Rate | 1.0 mL/min | ~0.4 mL/min |

| Gradient Duration | 40 min | ~5-8 min |

| Injection Volume | 10 µL | ~1-2 µL |

| Expected Run Time | ~50 min | <10 min |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Ammonium formate |

| Formic acid |

| m-Cresolsulfonic acid |

| Methanol |

| Phosphoric acid |

| Policresulen |

Investigations in Biological Systems and Mechanisms

Enzyme Inhibition Studies of Derived Compounds (e.g., Policresulen)

Policresulen, a condensation product of 2-hydroxy-4-methylbenzenesulfonic acid, has been identified as a potent inhibitor of viral enzymes, highlighting a key area of its biological investigation.

The Dengue virus (DENV) possesses a protease complex, NS2B/NS3, which is essential for its replication and maturation, making it a prime target for antiviral drug development nih.govnih.govwho.intnih.gov. The NS3 protein requires its cofactor, NS2B, to be active semanticscholar.orgmdpi.com. Studies have identified Policresulen as a novel and potent inhibitor of the DENV2 NS2B/NS3 protease nih.govnih.govresearchgate.net.

In enzymatic inhibition assays, Policresulen demonstrated significant activity against the DENV2 NS2B/NS3 protease. Furthermore, it effectively inhibited the replication of DENV2 in BHK-21 cells nih.govnih.govresearchgate.net. This antiviral action underscores the potential of this compound derivatives as a basis for new anti-dengue therapeutics.

| Target | Assay Type | IC₅₀ Value (μg/mL) | Reference |

|---|---|---|---|

| DENV2 NS2B/NS3 Protease | Enzymatic Inhibition | 0.48 | nih.govnih.govresearchgate.net |

| DENV2 Replication in BHK-21 cells | Cell-based Antiviral Activity | 4.99 | nih.govnih.govresearchgate.net |

| Cytotoxicity to BHK-21 cells | MTT Assay | 459.45 | nih.govnih.gov |

Investigations into the molecular mechanisms have revealed that Policresulen acts as a competitive inhibitor of the DENV2 NS2B/NS3 protease nih.govnih.govresearchgate.net. This mode of inhibition suggests that Policresulen binds to the active site of the enzyme, thereby competing with the natural substrate.

Biophysical assays and molecular docking analyses have provided detailed insights into the binding interactions. These studies have demonstrated that specific amino acid residues within the protease are crucial for the interaction with Policresulen. The residues Gln106 and Arg133 of the DENV2 NS2B/NS3 protease have been shown to directly interact with Policresulen through the formation of hydrogen bonds nih.govnih.govresearchgate.net. Site-directed mutagenesis studies, where these residues were mutated, confirmed their importance; the binding affinity of Policresulen to the mutated proteases was significantly reduced scribd.com. This detailed understanding of the binding mode provides a structural basis for the design of new, potentially more potent inhibitors based on the this compound scaffold nih.govnih.govresearchgate.net.

| Inhibition Type | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Competitive | Gln106, Arg133 | Hydrogen Bonding | nih.govnih.govresearchgate.net |

Exploration of Anti-inflammatory Effects in Biological Models

While direct studies on the anti-inflammatory properties of this compound are limited, the broader class of sulfonated aromatic compounds and their derivatives have been investigated for such effects. For instance, various benzenesulfonamide derivatives have shown anti-inflammatory activity mdpi.com. Studies on other compounds have demonstrated that the presence of sulfonic acid groups can contribute to anti-inflammatory effects in models of colitis researchgate.net. The mechanisms often involve the inhibition of pro-inflammatory mediators such as TNF-alpha and inflammatory enzymes like COX-2 and iNOS nih.gov. Given that inflammation is a key component of many diseases, including those caused by viral infections, the potential anti-inflammatory action of this compound derivatives warrants further investigation in relevant biological models.

General Influence of Sulfonate Moieties on Biological Activity and Conformation

The sulfonate group (–SO₃H) is a highly charged, acidic moiety that significantly influences the physicochemical properties of a molecule. Its introduction can dramatically alter biological activity and molecular conformation oup.com.

Key effects of the sulfonate group include:

Increased Water Solubility: The high polarity of the sulfonate group substantially increases the water solubility of organic compounds, which is a critical factor for drug design and biological availability oup.comrsc.org.

Conformational Changes: The addition of a charged sulfonate group can induce conformational changes in both small molecules and large biomolecules like proteins oup.com. These changes can affect how a molecule interacts with its biological target. For example, the interaction of perfluorooctane sulfonate with bovine serum albumin was shown to alter the protein's secondary and tertiary structure nih.gov.

Biological Recognition: In biological systems, sulfonate groups can act as unique recognition sites for receptors, transforming a common molecular structure into a specific ligand oup.com.

The presence of the sulfonate group in this compound is therefore fundamental to the biological activities observed in its derivatives like Policresulen.

Research in Cellular Processes and Potential Therapeutic Effects of Derived Compounds

Research on Policresulen has demonstrated its ability to interfere with fundamental cellular processes utilized by viruses. By inhibiting the NS2B/NS3 protease, Policresulen effectively curtails viral polyprotein processing, a critical step for the assembly of new viral particles, thereby suppressing viral replication within host cells nih.govresearchgate.net. This targeted action highlights its potential as a therapeutic agent against DENV infection nih.gov.

The microenvironment of cells, including factors like pH and oxidative stress, can significantly impact the efficacy of therapeutic compounds nih.gov. The acidic nature of the sulfonate group in this compound derivatives could influence their behavior and interactions within specific cellular compartments or tumor microenvironments, which are often characterized by altered pH levels nih.gov. While the primary research has focused on its antiviral properties, the chemical characteristics of this compound suggest that its derivatives could have broader applications. The established use of Policresulen as a topical antiseptic and hemostatic agent already points to its effects on cellular processes related to tissue regeneration and microbial control nih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.